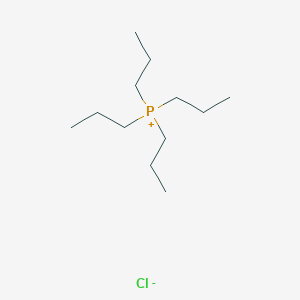
Tetrapropylphosphanium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrapropylphosphanium chloride is a quaternary phosphonium salt with the chemical formula ( \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ). This compound belongs to the family of phosphonium-based ionic liquids, which are known for their unique properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: Tetrapropylphosphanium chloride can be synthesized through the reaction of tripropylphosphine with propyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphonium salt. The general reaction is as follows: [ \text{(C}_3\text{H}_7\text{)}_3\text{P} + \text{C}_3\text{H}_7\text{Cl} \rightarrow \text{(C}_3\text{H}_7\text{)}_4\text{PCl} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain a high-purity compound .
化学反応の分析
Types of Reactions: Tetrapropylphosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium ion can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide and other peroxides are often used as oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as tetrapropylphosphanium hydroxide or tetrapropylphosphanium alkoxides can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines or other lower oxidation state phosphorus compounds
科学的研究の応用
Tetrapropylphosphanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents, particularly in targeting specific cellular pathways.
Industry: this compound is used in the production of ionic liquids, which are employed as solvents in green chemistry applications
作用機序
The mechanism by which tetrapropylphosphanium chloride exerts its effects involves its ability to interact with various molecular targets. The phosphonium ion can form strong electrostatic interactions with negatively charged species, facilitating reactions and processes that require such interactions. Additionally, the chloride ion can act as a nucleophile or leaving group in various chemical reactions, further enhancing the compound’s versatility .
類似化合物との比較
Tetrabutylphosphanium Chloride: Similar in structure but with butyl groups instead of propyl groups.
Tetramethylphosphanium Chloride: Contains methyl groups, leading to different physical and chemical properties.
Tetraethylphosphanium Chloride: Contains ethyl groups, offering a balance between the properties of tetramethyl and tetrabutyl derivatives.
Uniqueness: Tetrapropylphosphanium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective in applications where moderate solubility and reactivity are required .
特性
CAS番号 |
60931-61-5 |
|---|---|
分子式 |
C12H28ClP |
分子量 |
238.78 g/mol |
IUPAC名 |
tetrapropylphosphanium;chloride |
InChI |
InChI=1S/C12H28P.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
QBAUHKSMFOSSGE-UHFFFAOYSA-M |
正規SMILES |
CCC[P+](CCC)(CCC)CCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl butylcarbamate](/img/structure/B14608336.png)
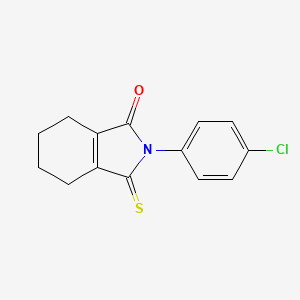
![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)
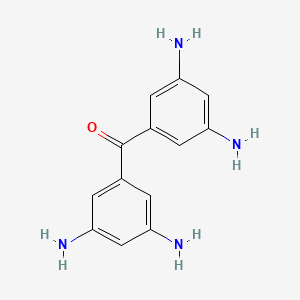

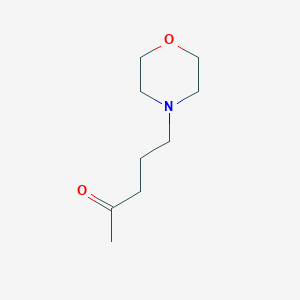
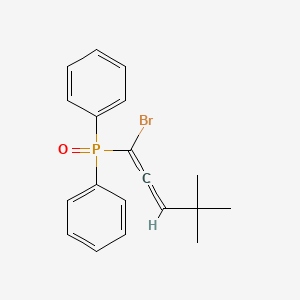
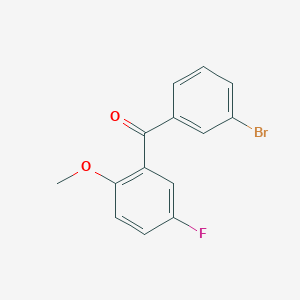
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
![1,2,3,4,6,7,8,9-Octahydropyrimido[1,2-a]azepine](/img/structure/B14608393.png)
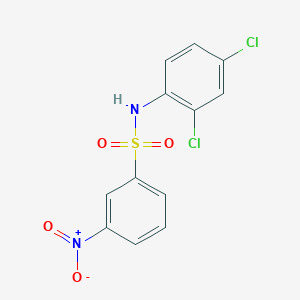
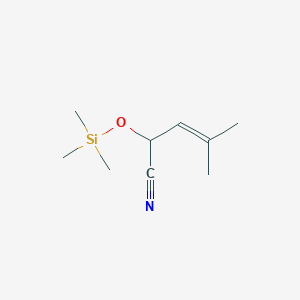
![Pyridine, 2-[[(2-methoxy-5-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608409.png)

